![molecular formula C16H24N2O2 B2439545 N-(1-(2-methoxyethyl)piperidin-4-yl)-2-methylbenzamide CAS No. 1421514-00-2](/img/structure/B2439545.png)
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-methylbenzamide
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Description
“N-(1-(2-methoxyethyl)piperidin-4-yl)-2-methoxybenzamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The compound also has methoxyethyl and methoxybenzamide groups, which can contribute to its physical and chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a benzamide group, and a methoxyethyl group. These functional groups can influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The piperidine nitrogen could act as a nucleophile in reactions, and the carbonyl group in the benzamide could be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and ether groups could increase its solubility in polar solvents .Scientific Research Applications
Neurodegenerative Diseases: A2A Adenosine Receptor Modulation
The A2A adenosine receptor (A2A AR) is a promising target for neurodegenerative pathologies, including Parkinson’s disease (PD) and Alzheimer’s disease (AD). MEPB, due to its structural features, can modulate A2A AR activity. Researchers are investigating its potential as a therapeutic agent to mitigate neuroinflammation, oxidative stress, and neuronal damage .
Anticancer Properties: VEGFR-2 and PDGF-β Inhibition
MEPB derivatives have demonstrated anticancer effects. For instance, N2,N4-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide (HOE-077), a prodrug of pyridine-2,4-dicarboxylic acid, inhibits vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β). In a liver fibrosis model, HOE-077 reduced collagen deposition significantly .
properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13-5-3-4-6-15(13)16(19)17-14-7-9-18(10-8-14)11-12-20-2/h3-6,14H,7-12H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKHYINRBMPQNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCN(CC2)CCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-methylbenzamide |
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